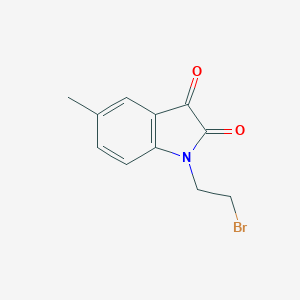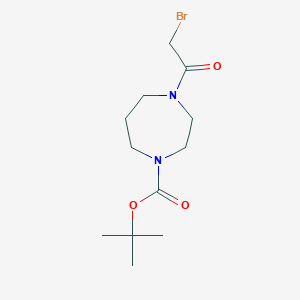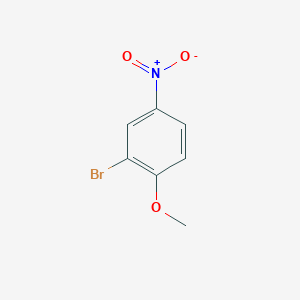![molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]piridina CAS No. 6188-23-4](/img/structure/B40293.png)
6-Bromoimidazo[1,2-a]piridina
Descripción general
Descripción
6-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Aplicaciones Científicas De Investigación
6-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyridine is the respiratory system . This compound is considered hazardous and can cause specific target organ toxicity upon single exposure .
Mode of Action
It’s known that the compound has a significant interaction with its targets, leading to changes in the respiratory system . In the FTIR spectrum of the compound, new peaks have appeared corresponding to hydrazidic NH and NH2 groups , suggesting a possible interaction at these sites.
Biochemical Pathways
The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
Exposure to the compound can lead to skin corrosion/irritation and serious eye damage/eye irritation . It’s also known to cause specific target organ toxicity, particularly in the respiratory system .
Action Environment
The action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s action and overall effectiveness.
Análisis Bioquímico
Biochemical Properties
It is known that the compound plays a role in organic syntheses and as pharmaceutical intermediates
Cellular Effects
It is known that imidazo[1,2-a]pyridine compounds can have selective inhibitory effects on certain cellular receptors, such as c-Met
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine compounds can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and incompatible with strong oxidizing agents
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown remarkable anticonvulsant properties at certain doses
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is subsequently brominated at the 6th position .
Industrial Production Methods: Industrial production of 6-Bromoimidazo[1,2-a]pyridine often employs a similar synthetic route but on a larger scale. The process involves the use of robust reaction conditions and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of imidazo[1,2-a]pyridine.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Lacks the bromine atom at the 6th position but shares a similar core structure.
6-Chloroimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
6-Iodoimidazo[1,2-a]pyridine: Contains an iodine atom at the 6th position.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties.
Propiedades
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMFQUOGYGTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383767 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-23-4 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?
A1: 6-Bromoimidazo[1,2-a]pyridine serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.
Q2: How is 6-Bromoimidazo[1,2-a]pyridine typically utilized in organic synthesis?
A2: The bromine atom in 6-Bromoimidazo[1,2-a]pyridine makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using 6-Bromoimidazo[1,2-a]pyridine as the starting material [].
Q3: Can you provide an example of how structural modifications on the 6-Bromoimidazo[1,2-a]pyridine scaffold influence its biological activity?
A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of 6-Bromoimidazo[1,2-a]pyridine derivatives.
Q4: Are there any computational studies on 6-Bromoimidazo[1,2-a]pyridine and its derivatives?
A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of 6-Bromoimidazo[1,2-a]pyridine derivatives. For example, a study explored the electronic excitation properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in various solvents using computational techniques [].
Q5: What is known about the crystal structure of 6-Bromoimidazo[1,2-a]pyridine derivatives?
A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.
Q6: Have there been any reports on the synthesis of radiolabeled 6-Bromoimidazo[1,2-a]pyridine derivatives?
A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing 6-Bromoimidazo[1,2-a]pyridine as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)



